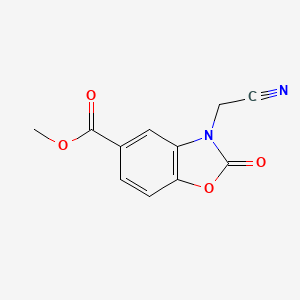

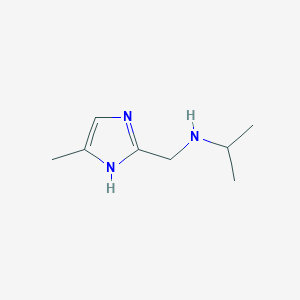

![molecular formula C10H10F2O2S B1421407 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one CAS No. 1221723-25-6](/img/structure/B1421407.png)

1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one

Overview

Description

“1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one” is an organic compound with the CAS Number: 1221723-25-6 . It has a molecular weight of 232.25 and is also known as Compound A.

Molecular Structure Analysis

The IUPAC name of the compound is 1-{4-[(difluoromethyl)sulfanyl]-3-methoxyphenyl}ethanone . The InChI code is 1S/C10H10F2O2S/c1-6(13)7-3-4-9(15-10(11)12)8(5-7)14-2/h3-5,10H,1-2H3 .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.Scientific Research Applications

Synthesis and Structural Studies :

- The synthesis of 1,5-dihydro-2H-pyrrol-2-one and pyridazin-3(2H)-one derivatives via reactions involving similar compounds has been studied, providing insights into the structural and chemical properties of these compounds (Kosolapova et al., 2013).

Microbial Resolution and Asymmetric Oxidation :

- Research on the microbial resolution of 1,2-bis-(methoxyphenyl)ethane-1,2-diol using Trichoderma viride and ButOOH in the presence of Ti(OPri)4 as a chiral catalyst highlights the potential for bio-catalysis in deriving optically active compounds (Yamamoto et al., 1989).

Crystal Structure Analysis :

- A study on the synthesis of a novel heterocyclic compound structurally related to the chemical reveals insights into crystal growth techniques and the characterization of crystal structures, highlighting applications in materials science (Shruthi et al., 2019).

Metal-Free Synthesis of Polysubstituted Pyrroles :

- The development of a metal-free method for synthesizing polysubstituted pyrrole derivatives demonstrates the versatility of these compounds in organic synthesis (Kumar et al., 2017).

Coordination Chemistry and Synthesis of Complexes :

- Research into the reactions of phenylmercury(II) acetate with related compounds shows the formation of new compounds with potential applications in coordination chemistry (Casas et al., 2016).

Fluorination and Chemical Transformations :

- Studies on the reaction of substituted (difluoroiodo)arenes with similar compounds provide insights into fluorination processes and the formation of rearranged gem-difluoro compounds, which are important in synthetic chemistry (Gregorčič & Zupan, 1977).

Synthesis of Novel Schiff Bases :

- The creation of novel Schiff bases from compounds related to 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one demonstrates their utility in synthesizing new chemical entities with potential antimicrobial activity (Puthran et al., 2019).

Study of Nucleophilic Substitution and Elimination Reactions :

- Investigation into nucleophilic substitution and elimination reactions at tertiary carbon in largely aqueous solutions reveals the reactivity of these compounds, which is crucial for understanding organic reaction mechanisms (Toteva & Richard, 1996).

properties

IUPAC Name |

1-[4-(difluoromethylsulfanyl)-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2S/c1-6(13)7-3-4-9(15-10(11)12)8(5-7)14-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKJETGPXFHCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)SC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

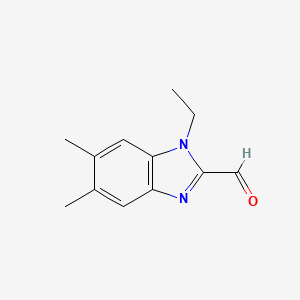

![N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride](/img/structure/B1421325.png)

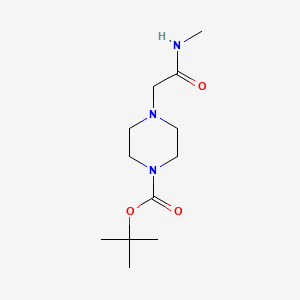

![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide](/img/structure/B1421330.png)

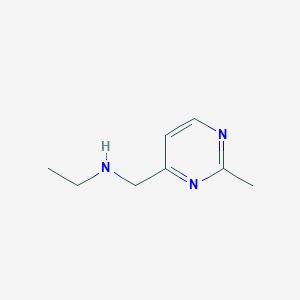

![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B1421333.png)

![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1421334.png)

![N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1421337.png)

![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)